molecular formula C11H12O4 B13075868 3-(2-Methylfuran-3-carbonyl)oxan-4-one

3-(2-Methylfuran-3-carbonyl)oxan-4-one

Cat. No.: B13075868
M. Wt: 208.21 g/mol
InChI Key: YGBMEVUUKAKFQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves the use of various sulfur ylides and alkyl acetylenic carboxylates. One method includes the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylfuran-3-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced using reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and various oxidizing and reducing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include polysubstituted furans, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-(2-Methylfuran-3-carbonyl)oxan-4-one has several scientific research applications, including:

Comparison with Similar Compounds

3-(2-Methylfuran-3-carbonyl)oxan-4-one can be compared with other similar compounds, such as:

    Furan-3-carboxylate: A compound with similar reactivity and stability.

    2-Methylfuran: Shares the furan ring structure but differs in functional groups.

    Oxan-4-one derivatives: Compounds with the oxane ring structure but different substituents.

The uniqueness of this compound lies in its specific combination of the furan and oxane rings, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2-methylfuran-3-carbonyl)oxan-4-one

InChI

InChI=1S/C11H12O4/c1-7-8(2-5-15-7)11(13)9-6-14-4-3-10(9)12/h2,5,9H,3-4,6H2,1H3

InChI Key

YGBMEVUUKAKFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)C2COCCC2=O

Origin of Product

United States

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